N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thianyl ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Thianyl Group: : The thianyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a thianyl halide in the presence of a base such as triethylamine.
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Formation of the Benzamide: : The final step involves the coupling of the oxadiazole-thianyl intermediate with 2-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thianyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) could be used.
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Substitution: : The trifluoromethyl group on the benzamide ring can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Nitrated or halogenated benzamides
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity to biological targets, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
Uniqueness
Compared to similar compounds, N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it more effective in various applications.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-25-8-6-10/h1-4,10H,5-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPOMKUXTUVITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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